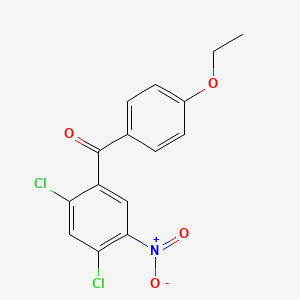

(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as DNOC, is a synthetic organic compound that has been widely used in the field of agriculture as an herbicide. DNOC is a yellow crystalline powder that is slightly soluble in water and highly soluble in organic solvents. Although DNOC has been used as an herbicide for many years, its toxicity and potential health hazards have raised concerns among scientists and researchers.

Mechanism of Action

(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone acts as a photosynthetic inhibitor by disrupting the electron transport chain in chloroplasts. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone also disrupts the synthesis of chlorophyll, which is responsible for the green color of plants. As a result, plants treated with (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone exhibit chlorosis, stunted growth, and eventually die.

Biochemical and Physiological Effects:

(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have toxic effects on both plants and animals. In plants, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone inhibits photosynthesis and disrupts the synthesis of chlorophyll, leading to chlorosis and stunted growth. In animals, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can cause skin irritation, respiratory problems, and gastrointestinal distress. Long-term exposure to (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been linked to liver and kidney damage, as well as cancer.

Advantages and Limitations for Lab Experiments

(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is a potent herbicide that can be used to control a wide range of weed species. It is relatively inexpensive and easy to synthesize. However, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is highly toxic and poses a risk to both humans and the environment. Therefore, it must be handled with care and disposed of properly.

Future Directions

There are several future directions for research on (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of interest is the development of safer and more environmentally friendly herbicides. Another area of research is the study of the molecular mechanisms of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone toxicity in plants and animals. Additionally, there is a need for more research on the potential health hazards of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone exposure in humans. Overall, the future of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone research is focused on finding safer and more effective ways to control weeds while minimizing the risk to human health and the environment.

Synthesis Methods

(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can be synthesized by the reaction of 2,4-dichloro-5-nitrophenol with 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Scientific Research Applications

(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been extensively studied in the field of agriculture as an herbicide. It has been used to control weeds in various crops such as cotton, corn, soybeans, and wheat. (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has also been used to control invasive plant species in natural ecosystems. In addition to its use as an herbicide, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been studied for its potential as a fungicide and insecticide.

properties

IUPAC Name |

(2,4-dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4/c1-2-22-10-5-3-9(4-6-10)15(19)11-7-14(18(20)21)13(17)8-12(11)16/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFXYKNQGUEIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)

![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)

![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)